molecular formula C10H11FN4 B1405883 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1515487-24-7

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1405883
CAS No.: 1515487-24-7
M. Wt: 206.22 g/mol
InChI Key: YOQHDFVIRHZRIL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction involves the use of 4-fluorobenzyl azide and 5-methyl-1H-1,2,3-triazole-4-amine as starting materials. The reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific combination of a fluorobenzyl group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-10(12)13-14-15(7)6-8-2-4-9(11)5-3-8/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHDFVIRHZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 3
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 4
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 5
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 6
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

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